molecular formula C15H14ClN5O2S B6421724 2-{[1-(5-chloro-2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide CAS No. 874467-59-1

2-{[1-(5-chloro-2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide

Cat. No.: B6421724
CAS No.: 874467-59-1
M. Wt: 363.8 g/mol
InChI Key: ZRYZQSSEQNTUJO-UHFFFAOYSA-N
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Description

This compound belongs to the sulfanyl acetamide class, characterized by a tetrazole ring linked via a sulfanyl group to an acetamide backbone. The tetrazole moiety is substituted with a 5-chloro-2-methylphenyl group, while the acetamide nitrogen is bonded to a furan-2-ylmethyl substituent.

Properties

IUPAC Name

2-[1-(5-chloro-2-methylphenyl)tetrazol-5-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN5O2S/c1-10-4-5-11(16)7-13(10)21-15(18-19-20-21)24-9-14(22)17-8-12-3-2-6-23-12/h2-7H,8-9H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRYZQSSEQNTUJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C(=NN=N2)SCC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share core structural motifs with the target molecule, enabling comparative analysis:

Compound Name Core Structure Key Substituents Biological Activity Synthesis Highlights Reference
Target Compound Tetrazole-sulfanyl acetamide 5-Chloro-2-methylphenyl, furan-2-ylmethyl Not reported Likely involves sulfanyl coupling steps -
2-{[1-(3-Chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide Tetrazole-sulfanyl acetamide 3-Chloro-4-methylphenyl, 2-methoxyphenyl Not reported Similar sulfanyl-acetamide coupling
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives Triazole-sulfanyl acetamide Furan-2-yl, varied phenyl groups Anti-inflammatory Reflux with H₂SO₄/DMF
N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl] Acetamide Imidazole-acetamide 2-Chlorophenyl, phenylsulfonylmethyl Not reported TDAE-mediated coupling in DMF
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide Pyrazole-acetamide 4-Chlorophenyl, cyano group Insecticidal (Fipronil analog) Chloroacetyl chloride coupling

Key Observations :

  • Tetrazole vs. Triazole : Tetrazole derivatives (e.g., ) may exhibit enhanced metabolic stability compared to triazole analogs (e.g., ) due to higher aromaticity and resistance to enzymatic degradation.
  • Furan vs. Methoxy : The furan-2-ylmethyl group in the target compound could improve solubility over bulkier aryl groups (e.g., 2-methoxyphenyl in ), facilitating membrane permeability.

Research Findings and Implications

Role of Halogens: Chlorine at the phenyl ring enhances bioactivity by modulating electron density and hydrophobic interactions. For example, 5-chloro substitution in the target compound may improve target affinity over non-halogenated analogs .

Heterocycle Impact : Tetrazole and triazole cores confer rigidity and hydrogen-bonding capacity, critical for target engagement. Tetrazoles are preferred for stability, while triazoles may offer synthetic versatility .

Synthetic Challenges : Sulfanyl-acetamide coupling often requires careful control of pH and temperature to avoid disulfide byproducts. Catalysts like zeolites (used in ) or pyridine could optimize yields for the target compound.

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